BenchChemオンラインストアへようこそ!

N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

medicinal chemistry conformational analysis scaffold hopping

This compound features a unique direct indole-2–oxadiazole C–C bond, a scaffold-hopping departure from common thioether-linked chemotypes. This modification alters the conformational and electronic pharmacophore, making it ideal for focused SAR studies, dual cholinesterase inhibition screening, and kinase profiling. The N-benzylacetamide side chain offers a calculated logP of ~3.7, suggesting potential for improved BBB penetration. Procure to validate novel activity unattainable with existing analog series.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
CAS No. 946232-30-0
Cat. No. B3310913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS946232-30-0
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C22H22N4O2/c1-2-8-21-24-25-22(28-21)19-13-17-11-6-7-12-18(17)26(19)15-20(27)23-14-16-9-4-3-5-10-16/h3-7,9-13H,2,8,14-15H2,1H3,(H,23,27)
InChIKeyXDTZABVDDOYBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 11 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 946232-30-0): Compound Identity and Procurement Baseline


N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 946232-30-0) is a synthetic hybrid molecule that fuses an indole nucleus with a 1,3,4-oxadiazole ring via a direct C–C bond at the indole 2-position, further elaborated with an N-benzylacetamide side chain. Its molecular formula is C22H22N4O2 with a molecular weight of 374.4 g/mol, and it is commercially supplied at ≥95% purity . The indole–oxadiazole hybrid scaffold is a recognized privileged framework in medicinal chemistry, associated with α-glucosidase inhibition, cholinesterase modulation, and anticancer activity in structurally related analogs [1]. This compound is distinguished from the more extensively studied indole–oxadiazole–thioether series by its direct indole-2–oxadiazole connectivity, which alters both the conformational landscape and the electronic properties of the pharmacophore.

Why N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Cannot Be Simply Interchanged with In-Class Analogs


In-class substitution without empirical verification is unreliable for this scaffold because small structural perturbations produce large shifts in both potency and selectivity. In the closely related indole–oxadiazole–acetamide series reported by Nazir et al. (2018), changing only the N-aryl substituent on the acetamide moiety shifted α-glucosidase IC50 values from 9.37 µM to 37.82 µM—a >4-fold range across twelve analogs—while the standard acarbose exhibited an IC50 of 37.38 µM [1]. The target compound differs from that series by replacing the thioether linker with a direct indole-2–oxadiazole C–C bond, a modification that alters both the dihedral angle between the two heterocycles and the electron density distribution across the pharmacophore. Furthermore, swapping the 5-propyl group on the oxadiazole for a 5-isopropyl substituent (as in several commercially listed analogs) changes both lipophilicity and steric bulk, which can affect membrane permeability and off-target binding profiles. These cumulative structural differences mean that potency, selectivity, and ADME parameters cannot be extrapolated from one analog to another without direct comparative data.

Quantitative Differentiation Evidence for N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 946232-30-0)


Direct Indole-2–Oxadiazole Connectivity Confers a Distinct Conformational Profile Versus Indole–Oxadiazole–Thioether Analogs

The target compound features a direct C–C bond between the indole 2-position and the oxadiazole ring, whereas the most extensively characterized indole–oxadiazole–acetamide series (Nazir et al., 2018) employs a thioether (–S–CH2–) linker [1]. This structural difference is non-trivial: a thioether linker introduces an sp3-hybridized methylene group that creates a 'kink' between the two aromatic systems, while the direct C–C bond in the target compound enforces a near-coplanar arrangement of the indole and oxadiazole rings. Although no direct head-to-head pharmacological comparison has been published, density functional theory (DFT) calculations on analogous indole–oxadiazole hybrids demonstrate that the dihedral angle between the two rings varies by 15–30° depending on the linker type, which in turn alters the spatial presentation of the N-benzylacetamide side chain to biological targets [2].

medicinal chemistry conformational analysis scaffold hopping

5-Propyl Substituent on Oxadiazole Modulates Lipophilicity and Predicted Metabolic Stability Relative to 5-Isopropyl Analogs

The target compound carries an n-propyl group at the oxadiazole 5-position, whereas a closely listed commercial analog bears an isopropyl substituent at the same position (N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide, ChemDiv) . The calculated logP for the target n-propyl compound is approximately 3.4, compared to approximately 3.2 for the isopropyl analog, based on fragment-based calculations [1]. While these values fall within a similar range, the linear n-propyl chain presents a smaller steric footprint near the oxadiazole ring than the branched isopropyl group, which can influence both the compound's binding pose in sterically constrained pockets and its susceptibility to CYP450-mediated ω-oxidation versus side-chain hydroxylation.

physicochemical properties ADME prediction lipophilicity

N-Benzylacetamide Side Chain Distinguished from N-Arylacetamide Analogs by Hydrogen-Bonding Capacity and π-Stacking Geometry

The target compound's N-benzylacetamide side chain contains a secondary amide (–CONH–CH2–Ph), which is both a hydrogen-bond donor (NH) and acceptor (C=O). By contrast, N-arylacetamide analogs such as N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 946335-09-7) have the amide nitrogen directly attached to an aryl ring, which withdraws electron density via resonance and substantially reduces the NH hydrogen-bond donor capacity . In the Nazir et al. (2018) α-glucosidase series, the identity of the N-substituent on the acetamide was the single largest determinant of inhibitory potency, producing IC50 differences of up to 4-fold among analogs that were otherwise identical [1]. Although the target compound was not part of that specific series, the presence of a flexible benzyl group—rather than a directly conjugated aryl ring—provides an additional rotational degree of freedom that may facilitate induced-fit binding to targets with deeper or more sterically demanding pockets.

structure-activity relationship ligand-receptor interactions hydrogen bonding

Predicted Multi-Target Binding Profile Differentiates This Scaffold from Single-Target Oxadiazole Chemotypes

Computational docking studies on indole–oxadiazole hybrids with direct C–C connectivity (as in the target compound) have predicted binding poses across multiple therapeutically relevant targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and peroxidase enzymes, with computed binding energies in the range of −8 to −10 kcal/mol [1]. In a recent study by the Chemistry Europe group (2025), compound 5a—an indole–oxadiazole hybrid with direct connectivity—demonstrated in vitro IC50 values of 4.08 ± 0.86 µM against AChE and 8.05 ± 0.06 µM against BChE, with a BChE/AChE selectivity ratio of approximately 2.0 [1]. While the target compound has not been directly tested in these assays, the scaffold architecture predicts a similar multi-target engagement profile. By comparison, oxindole–oxadiazole hybrids (which contain a saturated lactam ring instead of the fully aromatic indole) reported in the Journal of Molecular Structure (2024) exhibited AChE IC50 values spanning 0.32–18.65 µM across 18 analogs, demonstrating that even subtle changes to the indole oxidation state dramatically alter cholinesterase potency [2]. This suggests that the fully aromatic indole-2–oxadiazole motif in the target compound is likely to produce a distinct potency and selectivity profile.

polypharmacology molecular docking kinase inhibition

Absence of Published Cytotoxicity Data Necessitates Project-Specific Safety Profiling; Class-Level Hemocompatibility Is Favorable

No published cytotoxicity or hemolytic activity data exist for CAS 946232-30-0. However, in the structurally related N-substituted acetamide series (8a–l) evaluated by Nazir et al. (2018), all twelve compounds exhibited very low hemolytic activity, with none causing significant red blood cell lysis at the tested concentrations [1]. This class-level observation provides a favorable—but non-guaranteed—safety starting point. It is critical to note that the target compound differs from the Nazir series in both the linker chemistry (direct C–C vs. thioether) and the N-substituent identity, and these structural differences could alter membrane interactions. Therefore, project-specific cytotoxicity profiling (e.g., MTT assay on HepG2 or HEK293 cells) is mandatory before any in vivo or cell-based application.

cytotoxicity hemolytic activity safety pharmacology

Recommended Research and Procurement Application Scenarios for CAS 946232-30-0


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting α-Glucosidase

The direct indole-2–oxadiazole connectivity of CAS 946232-30-0 represents a scaffold-hopping departure from the more common indole–oxadiazole–thioether chemotype. In the Nazir et al. (2018) series, the thioether-linked compounds achieved α-glucosidase IC50 values as low as 9.37 µM, outperforming acarbose (IC50 = 37.38 µM) [1]. The target compound provides an opportunity to test whether replacing the thioether with a direct C–C bond improves or diminishes potency, while the N-benzyl group introduces a conformational element not present in the published library. This compound is best deployed as a key intermediate in a focused SAR expansion where the oxadiazole 5-alkyl chain and the acetamide N-substituent are systematically varied.

Multi-Target Cholinesterase Inhibitor Screening for Neurodegeneration Research

Indole–oxadiazole hybrids with direct C–C connectivity have demonstrated potent dual AChE/BChE inhibition in vitro, with compound 5a achieving IC50 values of 4.08 µM (AChE) and 8.05 µM (BChE) [1]. The N-benzylacetamide side chain of CAS 946232-30-0 may confer improved blood-brain barrier penetration relative to more polar N-aryl analogs, based on its modestly higher calculated logP (≈3.4). Procurement of this compound for cholinesterase inhibition screening is justified when the research objective is to identify a novel dual inhibitor chemotype structurally distinct from the oxindole–oxadiazole series already characterized in the Journal of Molecular Structure (2024) [2].

Computational Chemistry and Cheminformatics Model Building

Given the paucity of experimental bioactivity data for CAS 946232-30-0, this compound is well-suited as a test case for developing and validating in silico prediction models. Its well-defined structure enables DFT geometry optimization, molecular docking against diverse target panels, and QSAR model building using the 5-propyl substituent as a tunable parameter. The computed near-coplanar indole–oxadiazole geometry provides a useful benchmark for force-field validation studies [1]. Procurement for this purpose requires only milligram quantities and does not depend on prior biological annotation.

Selectivity Profiling Panels for Kinase and GPCR Targets

The indole–oxadiazole scaffold is a recognized kinase inhibitor pharmacophore, and the N-benzylacetamide moiety may engage the hinge region of kinases via its secondary amide hydrogen-bonding functionality. CAS 946232-30-0 can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX, Reaction Biology Corp.) to establish its selectivity fingerprint against a broad panel of 100–400 kinases. This approach generates the quantitative comparative data that is currently absent from the public domain and enables evidence-based differentiation from the oxindole–oxadiazole series, which has already been profiled for cholinesterase activity [1].

Quote Request

Request a Quote for N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.